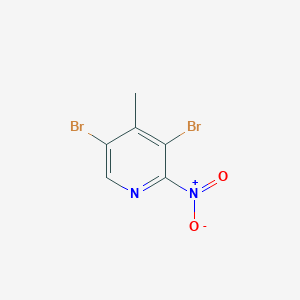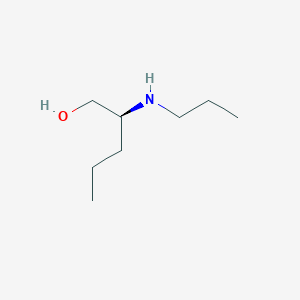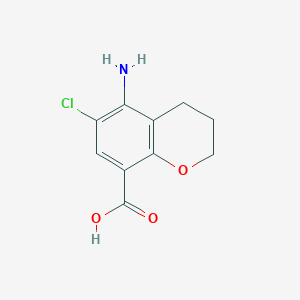
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid is a chemical compound belonging to the benzopyran family. Benzopyrans are a class of organic compounds that contain a fused benzene and pyran ring. This particular compound is characterized by the presence of an amino group at the 5th position, a chlorine atom at the 6th position, and a carboxylic acid group at the 8th position on the benzopyran ring. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzopyran derivative.
Chlorination: Introduction of the chlorine atom at the 6th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amination: The amino group at the 5th position can be introduced through nucleophilic substitution reactions using ammonia or amines.
Carboxylation: The carboxylic acid group at the 8th position can be introduced via carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or chloro positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized benzopyran derivatives.
Reduction: Formation of reduced benzopyran derivatives.
Substitution: Formation of amino or chloro-substituted benzopyran derivatives.
Scientific Research Applications
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid: Lacks the amino group at the 5th position.
5-amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid: Lacks the chlorine atom at the 6th position.
5-amino-6-chloro-2H-1-benzopyran-8-carboxylic acid: Lacks the dihydro (3,4) feature.
Uniqueness
The presence of both the amino group at the 5th position and the chlorine atom at the 6th position, along with the carboxylic acid group at the 8th position, makes 5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid unique. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C10H10ClNO3 |
|---|---|
Molecular Weight |
227.64 g/mol |
IUPAC Name |
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO3/c11-7-4-6(10(13)14)9-5(8(7)12)2-1-3-15-9/h4H,1-3,12H2,(H,13,14) |
InChI Key |
MCOXQCCPTXBIBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC(=C2N)Cl)C(=O)O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


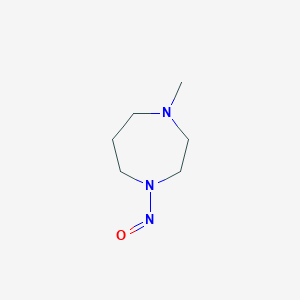
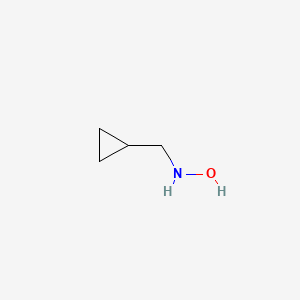
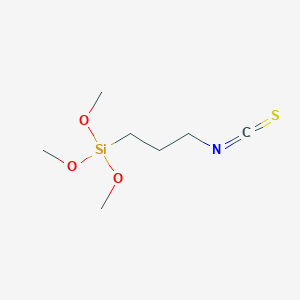
![3-[7-bromo-3-[(4-methoxyphenyl)methylamino]quinoxalin-2-yl]propanoic acid](/img/structure/B8586258.png)
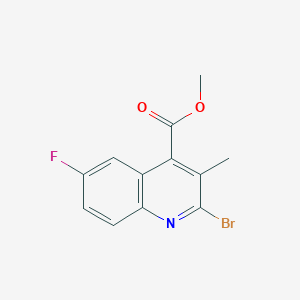
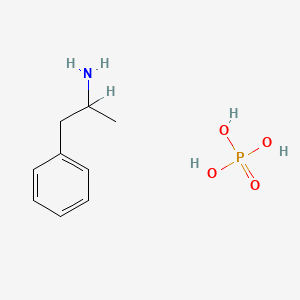

![1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone](/img/structure/B8586277.png)
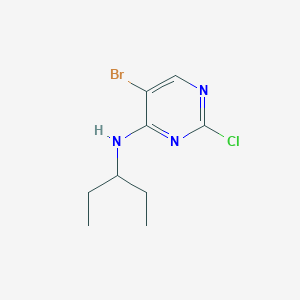
![Methyl 2-pyrido[4,3-b]indol-5-ylbenzoate](/img/structure/B8586297.png)
![2,2'-[(2-Fluoro-4-nitrophenyl)imino]diethanol](/img/structure/B8586303.png)
![[(3,4-Diaminophenyl)sulfanyl]acetonitrile](/img/structure/B8586316.png)
